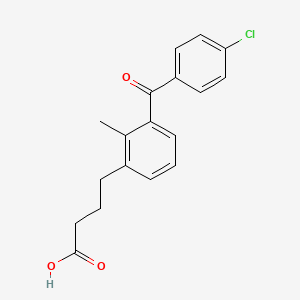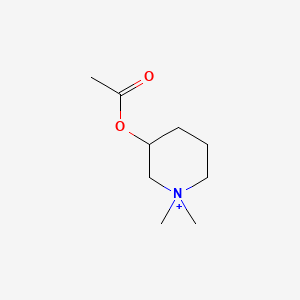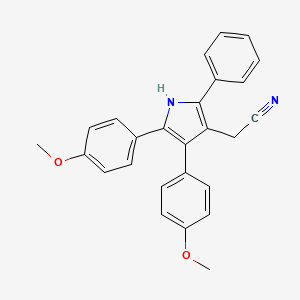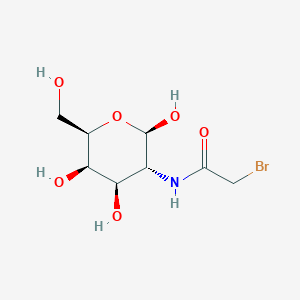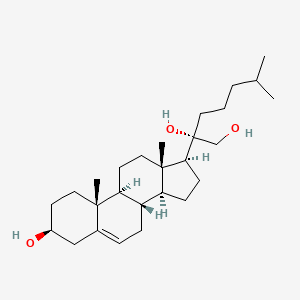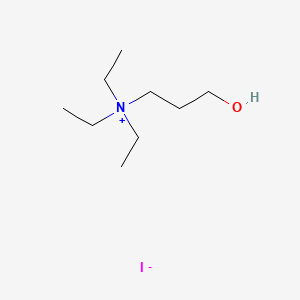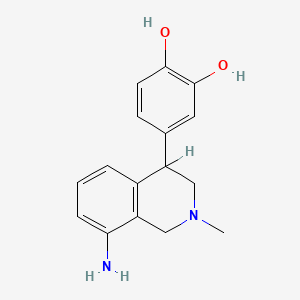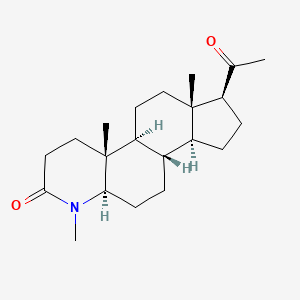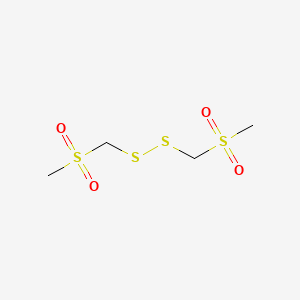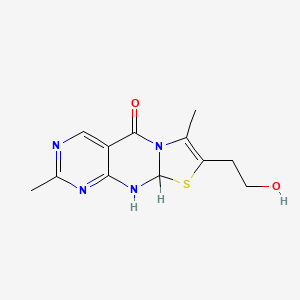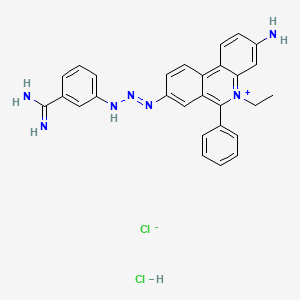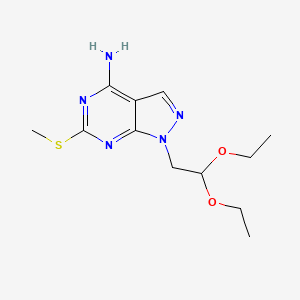
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride: is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an indole moiety linked to a phenyl-substituted pyridine ring via a butyl chain. The monohydrochloride form indicates that it is typically used as a hydrochloride salt, enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyridine Ring: The pyridine ring is typically synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Linking the Indole and Pyridine Rings: The indole and pyridine rings are linked via a butyl chain through a series of alkylation reactions. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by nucleophilic substitution with a butyl halide.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Large-scale purification methods, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications.
Safety and Environmental Considerations: Industrial production must adhere to safety regulations and minimize environmental impact, often involving the use of closed systems and waste treatment protocols.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl chain. Common reagents include alkyl halides and strong nucleophiles like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOtBu.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives (piperidine).
Substitution: Substituted butyl derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Receptor Studies: Used to study receptor-ligand interactions, particularly in neurotransmitter systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用機序
The mechanism of action of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole dihydrochloride
Uniqueness
The uniqueness of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
73966-59-3 |
|---|---|
分子式 |
C23H27ClN2 |
分子量 |
366.9 g/mol |
IUPAC名 |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,18,24H,6-7,10,14-17H2;1H |
InChIキー |
OIGIUJXJIKZROX-UHFFFAOYSA-N |
SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
同義語 |
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole EMD 23448 EMD-23448 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


